3-Methyl-4-octanone
Description
4-Methyloctan-3-one is a natural product found in Psidium guajava with data available.
Structure
3D Structure
Properties
IUPAC Name |
4-methyloctan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-4-6-7-8(3)9(10)5-2/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWYGZOSQBYIAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(=O)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50276379 | |
| Record name | 4-methyloctan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50276379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20754-04-5, 6137-15-1 | |
| Record name | 3-Methyl-4-octanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020754045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-methyloctan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50276379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Academic Research Perspectives on 3 Methyl 4 Octanone
Fundamental Chemical Significance in Ketone Research
The chemical significance of 3-Methyl-4-octanone in research is rooted in the characteristic reactivity of its ketone functional group and the influence of its alkyl structure. The core of its reactivity is the carbonyl group (C=O), where the carbon atom is electrophilic and susceptible to nucleophilic attack. This is complemented by the acidity of the alpha-hydrogens (hydrogens on the carbons adjacent to the carbonyl), which allows for the formation of enols or enolate anions under acidic or basic conditions, respectively. msu.edulibretexts.org
This dual reactivity makes this compound, like other ketones, a versatile substrate for a variety of important organic transformations. jackwestin.com Nucleophilic addition is a primary reaction pathway, where nucleophiles attack the electrophilic carbonyl carbon. A common example studied in research is the reduction of the ketone using hydride reagents to form the corresponding secondary alcohol, 3-methyl-4-octanol (B1334687).
Furthermore, the presence of acidic α-hydrogens facilitates reactions such as alpha-halogenation and aldol-type condensations. msu.edulibretexts.org These reactions are fundamental in synthetic organic chemistry for forming new carbon-carbon and carbon-heteroatom bonds. The specific structure of this compound, with a methyl group at the C-3 position, influences the regioselectivity and stereoselectivity of these enol and enolate-mediated reactions, making it an interesting candidate for mechanistic studies.
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value |
| IUPAC Name | 3-methyloctan-4-one nih.gov |
| Molecular Formula | C₉H₁₈O nih.govnist.gov |
| Molecular Weight | 142.24 g/mol nih.gov |
| CAS Number | 20754-04-5 nih.govnist.gov |
| Boiling Point | 180 °C at 760 mmHg guidechem.com |
| Density | 0.814 g/cm³ guidechem.com |
| SMILES | CCCCC(=O)C(C)CC nih.gov |
| InChIKey | NXTOCVYXABBSGX-UHFFFAOYSA-N nih.govnist.gov |
Stereochemical Considerations and Enantiomeric Forms in Research
A significant aspect of this compound from a research perspective is its stereochemistry. The presence of a methyl group on the third carbon atom (C-3), which is adjacent to the carbonyl group, renders this carbon a stereocenter. Consequently, this compound exists as a pair of enantiomers: (R)-3-Methyl-4-octanone and (S)-3-Methyl-4-octanone.
The chirality of this molecule is of considerable interest in the field of asymmetric synthesis. Chiral ketones are valuable building blocks and catalysts in the synthesis of complex, enantiomerically pure molecules, such as pharmaceuticals and natural products. nih.govhku.hkacs.org Research in this area often focuses on methods to synthesize one enantiomer selectively over the other or to separate the racemic mixture.
Furthermore, reactions involving the chiral center or the adjacent carbonyl group can proceed with varying degrees of stereocontrol. For instance, the reduction of the carbonyl group in this compound to an alcohol (3-methyl-4-octanol) creates a second stereocenter at the C-4 position. The relationship between the pre-existing stereocenter at C-3 and the newly formed one at C-4 is a classic subject of stereochemical research, governed by principles such as Cram's rule and the Felkin-Anh model, which predict the diastereoselectivity of nucleophilic additions to chiral carbonyls. The study of such reactions using substrates like this compound allows researchers to refine their understanding of how stereochemistry influences reaction outcomes.
Advanced Synthetic Methodologies for 3 Methyl 4 Octanone
Catalytic and Biocatalytic Synthesis Routes
Chemoenzymatic Pathways for Ketone Production
Chemoenzymatic strategies leverage the high selectivity of biological catalysts (enzymes or whole cells) to perform specific chemical transformations. These methods are particularly valuable for creating chiral molecules and often operate under mild, environmentally benign conditions.
Baker's yeast (Saccharomyces cerevisiae) is a widely utilized whole-cell biocatalyst in organic synthesis, primarily known for its ability to perform asymmetric reductions of ketones to chiral alcohols. mdpi.com This is due to the presence of various ketoreductase enzymes. While the reduction of ketones is more common, the principle of enzymatic stereoselectivity can be applied to the synthesis of chiral ketones like 3-Methyl-4-octanone.
The key application in this context involves the kinetic resolution of a racemic precursor, such as (±)-3-Methyl-4-octanol. The yeast enzymes can selectively oxidize one enantiomer of the alcohol to the corresponding ketone, leaving the other enantiomer of the alcohol unreacted. This results in the formation of an enantiomerically enriched alcohol and the target ketone. The efficiency and stereoselectivity of such reactions are highly dependent on the substrate and the specific enzymes present in the yeast. researchgate.net
Table 1: Key Features of Baker's Yeast in Stereoselective Transformations
| Feature | Description | Relevance to this compound Synthesis |
|---|---|---|
| Biocatalyst | Whole cells of Saccharomyces cerevisiae | Readily available, inexpensive, and easy to handle. mdpi.com |
| Reaction Type | Asymmetric reduction of ketones or oxidation of secondary alcohols. | Can be used for the kinetic resolution of racemic 3-Methyl-4-octanol (B1334687). |
| Stereoselectivity | Often provides high enantiomeric excess (>98% ee) for specific substrates. mdpi.com | Enables the synthesis of specific stereoisomers of this compound or its precursor alcohol. |
| Conditions | Mild, aqueous media at or near room temperature. | Environmentally benign compared to many traditional chemical methods. |
Beyond Baker's yeast, a broader range of microbial systems and isolated enzymes can be engineered and applied to ketone synthesis. Biotransformation involves converting a supplied substrate into a desired product using microbial cells, while fermentation produces the target molecule from a simple carbon source like glucose.
A potential biosynthetic route to aliphatic ketones involves the ketonization reaction, where two carboxylic acids are condensed. researchgate.net Metabolic engineering can be used to create microbial platforms, for example in E. coli, that are optimized for the production of specific carboxylic acid precursors from glucose. These precursors can then be converted into the target ketone. For this compound, this could hypothetically involve the enzymatic condensation of butyric acid and 2-methylpentanoic acid.
Furthermore, specific enzymes such as alcohol dehydrogenases can be used to oxidize precursor alcohols. These enzymes can be isolated or used within whole-cell systems to catalyze the oxidation of 3-Methyl-4-octanol to this compound with high specificity.
Heterogeneous and Homogeneous Catalysis in Synthesis
Chemocatalytic methods, employing either heterogeneous (solid-phase) or homogeneous (liquid-phase) catalysts, provide powerful and scalable routes for ketone synthesis. These methods are central to industrial chemical production.
The most direct chemical route to this compound is the oxidation of its corresponding secondary alcohol, 3-Methyl-4-octanol. A variety of catalytic systems are available for this transformation.
Homogeneous Catalysis: These systems involve catalysts that are soluble in the reaction medium. Ruthenium complexes, for instance, have been shown to be effective for hydrogen transfer reactions that can oxidize alcohols to carbonyl compounds. researchgate.net In such a process, a hydrogen acceptor is required to facilitate the reaction. Vanadium-based catalysts, such as VO(acac)₂, in the presence of an oxidant like hydrogen peroxide, can also be used for the efficient oxidation of alcohols to their corresponding esters or ketones. organic-chemistry.org
Heterogeneous Catalysis: Heterogeneous catalysts offer significant advantages in terms of catalyst recovery and product purification, making them suitable for sustainable industrial processes. aldeser.org Supported metal catalysts, such as palladium (Pd) or platinum (Pt) on carbon or other supports, are commonly used for oxidation reactions. researchgate.net These solid catalysts can facilitate the oxidation of 3-Methyl-4-octanol in the presence of an oxidizing agent, often under milder conditions than traditional stoichiometric oxidants.
Table 2: Comparison of Catalytic Systems for Alcohol Oxidation
| Catalyst Type | Example Catalyst System | Phase | Typical Oxidant/Acceptor | Key Advantages |
|---|---|---|---|---|
| Homogeneous | Ru(PPh₃)₃(CO)H₂ / xantphos | Liquid | Crotononitrile (H-acceptor) | High activity and selectivity. researchgate.net |
| Homogeneous | VO(acac)₂ | Liquid | Hydrogen Peroxide (H₂O₂) | Mild conditions, high efficiency. organic-chemistry.org |
| Heterogeneous | Platinum on Carbon (Pt/C) | Solid | Oxygen or Air | Catalyst is easily separated and recyclable. researchgate.net |
Ketonization (or ketonic decarboxylation) is a reaction that forms a ketone from two carboxylic acid molecules, producing carbon dioxide and water as byproducts. researchgate.net This process is typically carried out at high temperatures over a solid catalyst, usually a metal oxide. To synthesize this compound, a cross-ketonization reaction could be performed using a mixture of butyric acid and 2-methylpentanoic acid.
The reaction mechanism is believed to proceed through intermediates on the catalyst surface. The choice of catalyst (e.g., ceria, zirconia, or manganese oxides) is crucial for achieving high selectivity towards the desired cross-ketonization product over self-ketonization side products. This heterogeneous catalytic approach is a valuable method for producing unsymmetrical ketones from readily available carboxylic acid feedstocks.
Total Synthesis Strategies for Branched Ketone Scaffolds
The synthesis of branched ketones, such as this compound, is a fundamental challenge in organic chemistry, requiring precise control over carbon-carbon bond formation. Various synthetic strategies have been developed to construct these motifs, ranging from classical organometallic reactions to modern catalytic methods. These approaches are crucial for accessing complex organic molecules where branched ketones serve as key structural components or synthetic intermediates.
A primary strategy involves the use of organometallic reagents, such as Grignard reagents and organocuprates (Gilman reagents), which are powerful tools for creating new carbon-carbon bonds. organic-chemistry.orgmasterorganicchemistry.com The Grignard reaction, for instance, involves the addition of an organomagnesium halide to an aldehyde or a derivative like a Weinreb amide. adichemistry.comyoutube.com Subsequent oxidation of the resulting secondary alcohol furnishes the target ketone. youtube.com This two-step sequence is a reliable method for assembling the carbon framework of branched ketones.
Organocuprate chemistry offers a more direct approach in some cases. Lithium dialkylcuprates, or Gilman reagents, are known to react efficiently with acid chlorides to yield ketones directly, avoiding the over-addition that can be problematic with more reactive organometallics like Grignard reagents. masterorganicchemistry.comchemistrysteps.com Furthermore, organocuprates are renowned for their ability to undergo conjugate (1,4-) addition to α,β-unsaturated ketones. chemistrysteps.comwikipedia.org This reaction is highly effective for introducing alkyl groups at the β-position, a key step in building branched ketone structures.
More contemporary approaches focus on transition-metal catalysis to achieve higher efficiency and selectivity. For example, rhodium-catalyzed methods have been developed for the regiodivergent conversion of aldehydes into branched ketones. nih.gov These reactions can bypass traditional multi-step sequences by using processes like reductive coupling-redox isomerization. nih.gov Another advanced strategy is the direct α-alkylation of ketones with simple alkenes, facilitated by cooperative catalysis involving an enamine and a transition metal, which provides an atom-economical route to β-branched ketones. researchgate.net
The enantioselective synthesis of specific stereoisomers, such as (S)-3-Methyl-4-octanone, has also been a subject of research. One reported method involves the reaction of an acid chloride with n-butyl lithium in a chiral environment to form the desired ketone, which can then be stereoselectively reduced to the corresponding alcohol, a known insect pheromone. researchgate.net
These diverse strategies highlight the versatility of modern synthetic organic chemistry in constructing complex molecular architectures like branched ketones. The choice of method often depends on the desired complexity, stereochemical outcome, and the availability of starting materials.
Comparative Analysis of Synthetic Strategies
The following table summarizes key methodologies for the synthesis of branched ketone scaffolds, providing a comparative overview of the reactants, key reagents, and primary outcomes.
| Synthetic Strategy | Key Reactants | Key Reagents/Catalysts | Primary Product/Intermediate | Key Features |
| Grignard Reaction & Oxidation | Aldehyde (e.g., 2-methylbutanal) + Alkyl Halide (e.g., butyl bromide) | Magnesium (to form Grignard), Oxidizing agent (e.g., PCC, H2CrO4) | Secondary Alcohol | Classic, reliable two-step method. organic-chemistry.orgyoutube.com |
| Gilman Reagent & Acid Chloride | Acid Chloride (e.g., 2-methylbutanoyl chloride) + Alkyl Halide | Lithium, Copper(I) Iodide | Ketone | Direct conversion to ketone, avoids over-addition. masterorganicchemistry.comchemistrysteps.com |
| Organocuprate Conjugate Addition | α,β-Unsaturated Ketone + Alkyl Halide | Lithium, Copper(I) Iodide | Branched Ketone | Forms C-C bond at the β-position. wikipedia.orgorganic-chemistry.org |
| Rhodium-Catalyzed Reductive Coupling | Aldehyde + Vinyl Bromide | Rhodium complexes (e.g., modified with PtBu2Me), Formate | Branched Ketone | Modern, catalytic, regiodivergent method. nih.gov |
| Enantioselective Synthesis | Acid Chloride | n-Butyl Lithium, Chiral auxiliary/reagent | (S)-3-Methyl-4-octanone | Produces a specific stereoisomer. researchgate.net |
Chemical Reactivity and Mechanistic Investigations of 3 Methyl 4 Octanone
Fundamental Reaction Mechanisms
The core reactivity of 3-Methyl-4-octanone stems from the electrophilic nature of the carbonyl carbon and the acidity of the α-hydrogens.
The polar C=O double bond is the primary site for nucleophilic attack. The carbon atom is electron-deficient, making it susceptible to reaction with a wide variety of nucleophiles.
Nucleophilic addition is a characteristic reaction of ketones. smolecule.comcymitquimica.com A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate, which is then protonated to yield an alcohol.
Two common examples of this reaction type are:
Reduction by Hydride Reagents: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) act as a source of hydride ion (H⁻). masterorganicchemistry.com The hydride ion adds to the carbonyl carbon, and a subsequent workup with a mild acid protonates the resulting alkoxide to form the secondary alcohol, 3-methyl-4-octanol (B1334687). masterorganicchemistry.com The reduction of the asymmetrical ketone creates a new chiral center at the C-4 position. masterorganicchemistry.com
Grignard Reactions: Organometallic compounds such as Grignard reagents (R-MgX) add a carbon-based nucleophile (R⁻) to the carbonyl group. openstax.org For example, reacting this compound with a Grignard reagent, followed by an acidic workup, results in the formation of a tertiary alcohol. openstax.org
| Reagent Type | Specific Reagent | Product | Reference |
|---|---|---|---|
| Hydride Reducing Agent | Sodium Borohydride (NaBH₄) | 3-Methyl-4-octanol | |
| Hydride Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | 3-Methyl-4-octanol | |
| Organometallic Reagent | Grignard Reagent (e.g., Methyl Magnesium Bromide) | Tertiary Alcohol (e.g., 3,4-dimethyl-4-octanol) | openstax.org |
A hydrogen atom on a carbon adjacent to a carbonyl group, known as an α-hydrogen, is weakly acidic. wikipedia.org Its removal by a base results in the formation of a resonance-stabilized conjugate base called an enolate. libretexts.orgmasterorganicchemistry.com The negative charge of the enolate is delocalized between the α-carbon and the oxygen atom, with the resonance form placing the charge on the more electronegative oxygen atom being the more stable contributor. libretexts.org
This compound is an asymmetrical ketone with two different α-carbons (C-3 and C-5), both bearing acidic protons. Therefore, under basic conditions, two distinct enolates can be formed. The process of forming an enol or enolate, known as enolization, can be catalyzed by either acid or base. universalclass.com In acid-catalyzed enolization, the carbonyl oxygen is protonated, followed by the removal of an α-hydrogen by a weak base to form a neutral enol. universalclass.com In base-catalyzed enolization, a base removes an α-hydrogen directly to form the enolate anion. masterorganicchemistry.comuniversalclass.com The equilibrium between the ketone and its enol form is known as keto-enol tautomerism, which typically favors the keto form for simple ketones. libretexts.org
The formation of enol or enolate intermediates is crucial for α-substitution reactions, where an α-hydrogen is replaced by an electrophile. wikipedia.org Because the enol double bond is electron-rich, it behaves as a nucleophile. wikipedia.org
A common example is α-halogenation. In the presence of an acid and a halogen such as Br₂, Cl₂, or I₂, ketones can undergo substitution at the α-position. wikipedia.org The reaction proceeds through an acid-catalyzed enol intermediate, which then attacks the halogen, followed by deprotonation to yield the α-halogenated ketone. wikipedia.orglibretexts.org Due to the two non-equivalent α-positions in this compound, a mixture of halogenated products could potentially be formed.
Carbonyl Group Reactivity
Oxidative and Reductive Transformations
The carbonyl group and adjacent carbons can undergo changes in oxidation state through various reactions.
The reduction of this compound to 3-methyl-4-octanol is of significant interest, particularly in the synthesis of natural products like insect pheromones. researchgate.netresearchgate.net The ketone possesses a chiral center at C-3, and its reduction creates a second chiral center at C-4. This results in the possibility of forming four distinct stereoisomers: (3S,4S), (3R,4R), (3S,4R), and (3R,4S).
While standard reducing agents like sodium borohydride reduce the ketone to the corresponding alcohol, they often provide poor stereocontrol, leading to a mixture of diastereomers. masterorganicchemistry.com However, specific methodologies have been developed for the stereoselective synthesis of particular isomers.
Research has demonstrated that the enantioselective reduction of this compound can be achieved using biocatalysts. For instance, stereoselective reduction with Baker's yeast results in the formation of (S)-3-Methyl-4-octanol. researchgate.net Furthermore, the synthesis of specific stereoisomers, such as (3R,4R)- and (3S,4S)-1, has been accomplished to determine the absolute configuration of the naturally occurring aggregation pheromone of the African palm weevil, which was identified as the (3S,4S)-isomer. researchgate.net This approach often involves a non-selective oxidation of a racemic alcohol mixture to the ketone, followed by a highly stereoselective enzymatic reduction to yield the desired enantiopure alcohol. core.ac.uk
| Method/Reagent | Product(s) | Key Outcome/Observation | Reference |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | 3-Methyl-4-octanol | General reduction, typically forms a mixture of stereoisomers. | masterorganicchemistry.com |
| Baker's Yeast | (S)-3-Methyl-4-octanol | Enantioselective reduction. | researchgate.net |
| Directed Chemical Synthesis | (3R,4R)- and (3S,4S)-3-methyl-4-octanol | Synthesis of specific stereoisomers to determine the absolute configuration of the natural pheromone. | researchgate.net |
Controlled Oxidation Pathways
The controlled oxidation of ketones such as this compound provides pathways to valuable esters and lactones through rearrangement reactions. A primary example of this is the Baeyer-Villiger oxidation, which converts ketones to esters using peroxyacids or peroxides as the oxidant. wikipedia.orgsigmaaldrich.com This reaction proceeds via the formation of a Criegee intermediate, followed by the migratory insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.org
The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The general trend for migration is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. chemistrysteps.com In the case of this compound, the two groups are a sec-butyl group (C4H9) and an ethyl group (C2H5). Based on the established migratory aptitude, the more substituted sec-butyl group would preferentially migrate. This would lead to the formation of sec-butyl propanoate.
The reaction mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack by the peroxyacid to form the tetrahedral Criegee intermediate. wikipedia.org A concerted 1,2-alkyl shift then occurs, which is the rate-determining step, leading to the formation of the ester and a carboxylic acid byproduct. wikipedia.org
Enzymatic Baeyer-Villiger oxidations using Baeyer-Villiger monooxygenases (BVMOs) represent a green chemistry alternative to traditional chemical methods. unipd.itnih.gov These enzymes utilize molecular oxygen and a cofactor like NADPH to catalyze chemo-, regio-, and enantioselective oxidations. unipd.it Studies on various aliphatic ketones have shown that BVMOs can achieve high conversion rates. unipd.itnih.gov For instance, a BVMO from Rhodococcus pyridinivorans (BVMORp) has demonstrated high activity and excellent regioselectivity toward various aliphatic ketones. nih.gov While not tested specifically on this compound, its activity on 3-octanone (B92607) resulted in complete conversion, indicating its potential applicability. unipd.itnih.gov
Another controlled oxidation pathway is photocatalytic oxidation. For example, the photocatalytic oxidation of 3-octanone, a close structural analog, has been studied using TiO₂ as a photocatalyst. sigmaaldrich.com Furthermore, biological oxidation by enzymes like cytochrome P450 monooxygenase BM-3 can oxidize alkanes to ketones. This enzyme is known to oxidize octane (B31449) to a mixture of products including 3-octanol (B1198278) and 3-octanone. caltech.edu This suggests that the ketone itself could be a substrate for further enzymatic oxidation, potentially leading to cleavage or further functionalization depending on the enzyme system. caltech.edu
Derivatization and Functional Group Interconversion Studies
The ketone functional group in this compound is a versatile handle for a variety of derivatization and functional group interconversion reactions. These transformations are fundamental in organic synthesis for creating new carbon-carbon bonds or altering the molecule's chemical properties.
Functional Group Interconversion: Reduction to Alcohol
One of the most common interconversions is the reduction of the ketone to its corresponding secondary alcohol, 3-methyl-4-octanol. This can be achieved using various reducing agents. smolecule.com
Hydride Reagents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. smolecule.com
Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation with hydrogen gas over a metal catalyst (e.g., Palladium on carbon) can also be employed to reduce ketones to alcohols.
Functional Group Interconversion: Alkylation via Enolates
The carbon atoms alpha to the carbonyl group in this compound (at positions 3 and 5) are acidic and can be deprotonated by a strong base to form a nucleophilic enolate. libretexts.orgmasterorganicchemistry.com Using a sterically hindered strong base like lithium diisopropylamide (LDA) allows for the nearly complete and irreversible formation of the enolate. masterorganicchemistry.comorganicchemistrytutor.com This enolate can then react with an alkyl halide in an SN2 reaction to form a new carbon-carbon bond at the α-position. libretexts.orglibretexts.org
The regioselectivity of enolate formation in an unsymmetrical ketone like this compound can be controlled by reaction conditions:
Kinetic Enolate: Formed faster by using a bulky, strong base (like LDA) at low temperatures, deprotonating the less sterically hindered α-carbon (position 5). organicchemistrytutor.com
Thermodynamic Enolate: The more stable, more substituted enolate is formed under conditions that allow for equilibrium, such as using a smaller, weaker base or higher temperatures (deprotonating at position 3). organicchemistrytutor.com
This alkylation allows for the synthesis of more complex ketones starting from this compound.
Derivatization for Analysis
For analytical purposes, ketones are often converted into derivatives to enhance their detectability, particularly in gas chromatography (GC). A common method involves derivatization with O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (B1172632) (PFBHA). researchgate.netnih.gov This reagent reacts with the ketone to form two isomeric oximes, which are highly electron-capturing and thus provide excellent sensitivity in GC-MS analysis. researchgate.net This technique can be performed directly on a solid-phase extraction (SPE) cartridge where the analyte has been pre-concentrated. researchgate.net
Interactions with Inorganic Species and Metal Centers (e.g., Astatine)
The carbonyl oxygen of this compound possesses lone pairs of electrons that can interact with inorganic species, acting as a Lewis base. This interaction is particularly relevant in solvent extraction processes for metal ions.
Research has demonstrated the effectiveness of ketones, including the structural analog 3-octanone, in extracting the radionuclide astatine from acidic aqueous solutions. tamu.eduosti.gov Astatine, a halogen with metallic properties, is of interest for applications in targeted alpha therapy. tamu.edu In nitric acid media, astatine exists as the AtO⁺ cation, which can form a complex with the ketone. osti.govresearchgate.net
The extraction mechanism is believed to involve the donation of electron density from the carbonyl oxygen's lone pair to the AtO⁺ cation, forming a dative-type bond. researchgate.net Studies comparing the extraction efficiency of various ketones have shown that both aliphatic and aromatic ketones can effectively extract astatine. The extraction constant (Kext) provides a measure of this efficiency. tamu.edu Computational studies using Density Functional Theory (DFT) suggest that the nitrate (B79036) counter-ion is co-extracted, forming an AtO(NO₃)•(ketone) adduct in the organic phase. osti.gov
The table below summarizes the extraction constants for astatine with 3-octanone and other related ketones, illustrating the influence of the ketone's structure on the interaction.
Data sourced from a study on astatine extraction. tamu.edu
The data indicate that while 3-octanone is an effective extractant, modifications to the ketone structure, such as the inclusion of aromatic rings or additional coordinating groups, can significantly enhance the extraction constant. tamu.eduosti.gov For example, the presence of a phenyl group in acetophenone (B1666503) slightly increases extraction compared to 3-octanone, and the introduction of a second carbonyl group with a flexible bridge in 1,3-dibenzoylpropane (B1583371) leads to a nearly tenfold increase in extraction, possibly due to a chelating effect. osti.gov
Table of Mentioned Compounds
Advanced Spectroscopic and Analytical Characterization Techniques for 3 Methyl 4 Octanone
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is a cornerstone for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C).
¹H NMR spectroscopy provides insights into the number, type, and connectivity of hydrogen atoms within the molecule. For 3-Methyl-4-octanone, the ¹H NMR spectrum is expected to exhibit signals corresponding to the various proton environments:
Methyl Groups: The terminal methyl group (C1) is anticipated to appear as a triplet around 0.9 ppm, coupled to the adjacent methylene (B1212753) group (C2). The methyl group attached to the chiral center at C3 is expected to resonate as a doublet, typically between 1.0-1.1 ppm, due to coupling with the methine proton at C3.
Methylene Groups: The methylene groups adjacent to the carbonyl (C5) are expected to show a triplet or multiplet in the range of 2.4-2.6 ppm, indicative of coupling with the neighboring methylene group (C6). Other methylene groups (C2, C6, C7) will appear as complex multiplets in the aliphatic region (approximately 1.2-1.6 ppm), their exact chemical shifts and splitting patterns influenced by neighboring groups and potential conformational effects.
Methine Group: The single proton at the chiral center (C3) is expected to appear as a complex multiplet, influenced by coupling to the adjacent methylene (C2), the methyl group (on C3), and the methylene group (C5).
Table 1: Expected ¹H NMR Spectral Data for this compound
| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling Partners |
| CH₃ (C1) | ~0.9 | triplet (t) | CH₂ (C2) |
| CH₂ (C2) | ~1.2-1.4 | multiplet (m) | CH₃ (C1), CH (C3) |
| CH (C3) | ~1.6-1.8 | multiplet (m) | CH₂ (C2), CH₃ (C3), CH₂ (C5) |
| CH₃ (on C3) | ~1.0-1.1 | doublet (d) | CH (C3) |
| C=O CH₂ (C5) | ~2.4-2.6 | triplet/multiplet (t/m) | CH₂ (C6) |
| CH₂ (C6) | ~1.4-1.6 | multiplet (m) | CH₂ (C5), CH₂ (C7) |
| CH₂ (C7) | ~1.2-1.4 | multiplet (m) | CH₂ (C6), CH₃ (C8) |
| CH₃ (C8) | ~0.9 | triplet (t) | CH₂ (C7) |
¹³C NMR spectroscopy reveals the carbon backbone of the molecule. The chemical shifts are highly characteristic of the carbon's electronic environment.
Carbonyl Carbon: The ketone carbonyl carbon (C4) is expected to resonate in the downfield region, typically between 200-220 ppm.
Alpha Carbons: The methylene carbons directly adjacent to the carbonyl group (C3 and C5) are expected to appear in the region of 40-50 ppm.
Alkyl Carbons: The remaining methylene and methyl carbons will resonate in the upfield region, generally between 10-35 ppm, with their exact positions depending on their distance from the carbonyl group and the presence of the methyl branch.
Table 2: Expected ¹³C NMR Spectral Data for this compound
| Carbon Type | Expected Chemical Shift (ppm) |
| Carbonyl (C4) | ~200-220 |
| Alpha to C=O (C3) | ~40-50 |
| Alpha to C=O (C5) | ~40-50 |
| Other Alkyl Carbons | ~10-35 |
Two-dimensional (2D) NMR techniques are invaluable for resolving spectral complexities and confirming structural assignments, especially in molecules with overlapping signals.
COSY (Correlation Spectroscopy): This experiment identifies ¹H-¹H spin-spin couplings, revealing which protons are adjacent (through 2 or 3 bonds) to each other. It helps in tracing out proton spin systems, thereby confirming the connectivity within alkyl chains and around the chiral center github.ioscribd.comuvic.ca.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly bonded to carbons (¹J<0xE1><0xB5><0xA7>H). This technique is crucial for assigning specific proton signals to their corresponding carbon atoms, providing direct evidence of ¹H-¹³C one-bond connectivity github.ioscribd.comuvic.casdsu.educolumbia.edu.
Mass Spectrometry (MS) Profiling
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which aids in structural identification.
GC-MS is a powerful hyphenated technique that combines the separation capabilities of Gas Chromatography (GC) with the detection and identification power of Mass Spectrometry (MS). GC separates volatile components of a mixture based on their boiling points and interactions with the stationary phase, while MS detects and fragments these separated components.
For this compound, GC-MS allows for its isolation from complex matrices and provides a characteristic mass spectrum for identification. The retention time on the GC column, coupled with the mass spectrum, serves as a fingerprint for the compound nih.govnih.govmdpi.comresearchgate.net. This technique is also highly effective for quantifying the presence of this compound in various samples by comparing the peak area to that of known standards.
Upon ionization (typically by electron impact in GC-MS), molecules fragment in predictable ways, providing structural information. Ketones, including this compound, commonly undergo alpha-cleavage, where a bond adjacent to the carbonyl group breaks, forming acylium ions and alkyl radicals libretexts.orgthieme-connect.deneu.edu.tr.
For this compound (CH₃-CH₂-CH(CH₃)-CO-CH₂-CH₂-CH₂-CH₃), the molecular ion (M⁺) is expected at m/z 142. Key fragmentation pathways include:
Alpha-cleavage at C3-C4: This can yield the fragment [CH₃CH₂CH(CH₃)CO]⁺ at m/z 99, or the fragment [CH₂CH₂CH₂CH₃]⁺ at m/z 57.
Alpha-cleavage at C4-C5: This can produce the fragment [CH₃CH₂CH(CH₃)COCH₂]⁺ at m/z 71, or the fragment [CH₃CH₂CH₂]⁺ at m/z 43.
Loss of a methyl radical: Cleavage of the methyl group from C3 can result in a fragment ion at m/z 127 ([M-CH₃]⁺).
Table 3: Probable Key Mass Spectrometry Fragmentation Ions for this compound
| m/z | Probable Fragment Ion Formula | Probable Fragmentation Mechanism |
| 142 | [M]⁺ | Molecular ion |
| 127 | [M-CH₃]⁺ | Alpha cleavage (loss of methyl) |
| 99 | [CH₃CH₂CH(CH₃)CO]⁺ | Alpha cleavage (C3-C4 bond) |
| 71 | [CH₃CH₂CH(CH₃)COCH₂]⁺ | Alpha cleavage (C4-C5 bond) |
| 57 | [CH₂CH₂CH₂CH₃]⁺ | Alpha cleavage (C3-C4 bond) |
| 43 | [CH₃CH₂CH₂]⁺ or [CH₃CO]⁺ | Alpha cleavage (C4-C5 bond) |
The relative abundance of these fragments, along with other minor fragments, provides a characteristic mass spectrum that aids in the definitive identification of this compound.
Compound List
this compound
Theoretical and Computational Chemistry Approaches to 3 Methyl 4 Octanone
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding molecular properties at a quantum mechanical level. These methods provide information about electron distribution, bonding, and molecular energies.
Density Functional Theory (DFT) for Molecular Properties and Interactions
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that calculates the electronic structure of many-body systems, particularly molecules. For 3-Methyl-4-octanone, DFT can be employed to optimize its molecular geometry, determine its electronic configuration, and predict various molecular properties. Studies using DFT, often at levels such as B3LYP/6-311+G(d,p), can yield optimized bond lengths and angles that are consistent with experimental data . These calculations can also provide insights into the molecule's reactivity by analyzing parameters like the HOMO-LUMO gap, which for similar ketones suggests moderate reactivity, with electron density concentrated around the carbonyl group . DFT is also instrumental in understanding intermolecular interactions by calculating binding energies and analyzing charge distributions.
Ab Initio Methods in Conformational Analysis
Ab initio methods, which derive their results directly from fundamental physical principles without empirical parameters, are powerful tools for conformational analysis. These methods can explore the potential energy surface of this compound to identify its most stable conformers and the energy barriers between them. By calculating the relative energies of different spatial arrangements of the molecule, ab initio methods help predict which conformations are likely to be populated under various conditions. This is crucial for understanding how the molecule's shape influences its interactions and reactivity mdpi.comresearchgate.netresearchgate.net.
Spectroscopic Parameter Prediction and Validation
Computational methods are increasingly used to predict spectroscopic parameters of molecules, which can then be validated against experimental data. For this compound, DFT and other quantum chemical methods can predict parameters for techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy wisc.edu. For instance, predicted ¹³C NMR chemical shifts and IR absorption frequencies can be compared with experimentally obtained spectra to confirm the molecule's structure and purity. The accuracy of these predictions allows for the assignment of spectral features and can guide experimentalists in interpreting complex spectra wisc.edu.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations offer a dynamic perspective on molecular behavior, particularly for studying intermolecular interactions. By simulating the movement of atoms and molecules over time, MD can reveal how this compound interacts with its environment, such as solvents or other molecules in a mixture researchgate.netrsc.orgnih.govdiva-portal.org. These simulations can quantify the strength and nature of these interactions, including electrostatic forces and dispersion forces, and how they influence properties like diffusion and binding researchgate.netrsc.orgnih.gov. For example, MD simulations have been used to study the interactions of similar ketones with porous materials, revealing how molecular confinement and different types of interactions affect their behavior researchgate.net.
Biosynthetic Pathways and Natural Occurrence of 3 Methyl 4 Octanone in Non Human Biological Systems
Microbial Production and Metabolism
Microorganisms, including fungi and bacteria, are significant producers of a wide array of volatile organic compounds (VOCs). These compounds are typically byproducts of primary or secondary metabolism. The biosynthesis of ketones, such as 3-Methyl-4-octanone, in microbes often originates from the metabolic breakdown of larger molecules like fatty acids and amino acids. General metabolic routes include the α- or β-oxidation of fatty acids, which yields precursors for long-chain alcohols and ketones. Additionally, the degradation of amino acids through deaminases and aminotransferases produces keto acids, which can be further converted by decarboxylase enzymes into various aldehydes, ketones, and alcohols researchgate.net.
Fungal Metabolic Processes (e.g., Aspergillus flavus)
Fungi are well-documented producers of volatile ketones. While specific studies detailing the complete biosynthetic pathway of this compound in Aspergillus flavus are not extensively available, the production of structurally related ketones by this species provides a strong basis for a putative pathway. A. flavus is known to produce a variety of VOCs, including the straight-chain ketone 3-octanone (B92607) and the branched-chain alcohol 3-methyl-butanol nih.govnih.gov. Toxigenic strains of A. flavus tend to emit a greater diversity of chemical families, including a wide range of ketones nih.gov.
The biosynthesis of C8 compounds like 3-octanone in fungi is understood to arise from the degradation of fatty acids, particularly linoleic acid. It is hypothesized that the pathway for this compound, a C9 branched-chain ketone, follows a similar logic, originating from the metabolism of a branched-chain fatty acid. This process would likely involve the β-oxidation of a corresponding C9 fatty acid. The key steps would include oxidation of the fatty acid to a β-keto acid, followed by decarboxylation to yield the final ketone product. The initial building blocks for such branched-chain fatty acids are often derived from the catabolism of branched-chain amino acids like isoleucine.
| Fungus | Known Related Volatile Products | Putative Precursor Type | Metabolic Pathway |
|---|---|---|---|
| Aspergillus flavus | 3-Octanone, 3-Methyl-butanol nih.govnih.gov | Branched-Chain Fatty Acid / Amino Acid (e.g., Isoleucine) | Fatty Acid β-Oxidation, Amino Acid Catabolism |
Bacterial Metabolic Processes (e.g., Streptomyces coelicolor, Francisella tularensis)
Bacteria utilize sophisticated metabolic networks to produce a vast range of specialized metabolites nih.govnih.gov. The soil bacterium Streptomyces coelicolor is known to emit the related volatile 3-octanone, which can influence plant growth biorxiv.org. While direct production of this compound by S. coelicolor is not prominently documented, the genetic machinery for complex metabolite synthesis is present nih.gov.
In many bacteria, the synthesis of branched-chain fatty acids, which are the logical precursors to branched-chain ketones, begins with α-keto acids derived from the breakdown of branched-chain amino acids such as valine, leucine, and isoleucine nih.gov. Specifically, the biosynthesis of an anteiso-fatty acid (where the methyl branch is on the antepenultimate carbon) starts with isoleucine. The degradation of isoleucine provides 2-methylbutyryl-CoA, which serves as a primer for the fatty acid synthase system.
Metabolic profiling of the pathogen Francisella tularensis has revealed the emission of various VOCs, including different methyl ketones. The volatile profile of F. tularensis includes odd-chain, aliphatic methyl ketones, while other related bacteria produce branched methyl ketones nih.gov. Although this compound has not been identified as a major biomarker for F. tularensis in the cited studies, the bacterium's metabolic capability to produce other ketones suggests that pathways for their formation are active.
Volatile Organic Compound (VOC) Biosynthesis Pathways in Microorganisms
The biosynthesis of ketone VOCs in microorganisms is primarily linked to two major metabolic pathways: fatty acid oxidation and amino acid degradation researchgate.net.
Fatty Acid-Derived Pathway : This is the most common route for ketone formation. The process typically begins with a fatty acyl-CoA molecule. Through the β-oxidation cycle, the fatty acid is shortened, producing acetyl-CoA and a β-ketoacyl-CoA intermediate. In a deviation from complete oxidation, this β-ketoacyl-CoA can be acted upon by a thioesterase to release the free β-keto acid. This intermediate is unstable and can undergo spontaneous or enzymatic decarboxylation to yield a methyl ketone, which is one carbon shorter than the original fatty acid. To produce a ketone like this compound, which is not a methyl ketone, a different mechanism involving oxidation at a different carbon position or starting from a precursor other than a simple fatty acid is likely. The pathway could initiate from a branched-chain fatty acid derived from amino acid catabolism.
Amino Acid-Derived Pathway : Branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine are key precursors for many branched VOCs researchgate.netnih.gov. The catabolism of these amino acids generates branched-chain α-keto acids. These can be further metabolized through decarboxylation and a series of oxidation and reduction steps to form branched aldehydes, alcohols, and ketones researchgate.net. For this compound, the precursor could be derived from the isoleucine degradation pathway, which provides a five-carbon branched starter unit (2-methylbutyryl-CoA) for subsequent chain elongation and modification.
| General Pathway | Key Precursors | Primary Intermediates | Resulting Ketone Type |
|---|---|---|---|
| Fatty Acid β-Oxidation | Fatty Acyl-CoA | β-Ketoacyl-CoA, β-Keto acid | Methyl Ketones |
| Amino Acid Catabolism | Branched-Chain Amino Acids (Isoleucine, Leucine) | Branched α-Keto acids, Branched Acyl-CoA | Branched-Chain Ketones |
Plant Metabolite Identification and Biosynthesis
While microorganisms are a primary source, this compound has also been identified as a natural volatile compound in plants. For instance, it has been detected in the headspace of guava fruit (Psidium guajava), comprising approximately 0.30% of the total volatile emissions in one study thegoodscentscompany.com. Its presence indicates that plants possess the necessary biosynthetic machinery for its production.
Pathways from Fatty Acid Oxidation and Amino Acid Degradation in Plants
Similar to microbes, the biosynthesis of volatile compounds in plants, including ketones, is largely derived from the metabolism of fatty acids and amino acids researchgate.net.
Fatty Acid Oxidation : In plants, fatty acid oxidation occurs mainly in peroxisomes smpdb.ca. The process of β-oxidation breaks down long-chain fatty acids into acetyl-CoA units. This pathway can also handle branched-chain fatty acids, although it may require additional enzymatic steps, such as α-oxidation, to process branches at certain positions libretexts.org. For a branched-chain ketone like this compound, the pathway would necessitate a branched-chain fatty acid precursor. The oxidation of this precursor would proceed until a suitable keto-acid intermediate is formed, which can then be decarboxylated to the final ketone.
Amino Acid Degradation : The catabolism of branched-chain amino acids is a well-established source of aroma volatiles in fruits and flowers researchgate.net. Isoleucine degradation is particularly relevant as it can give rise to the branched carbon skeleton found in this compound. The pathway typically involves an initial transamination to form an α-keto acid, followed by decarboxylation and subsequent oxidation/reduction steps. This route is a primary source for many branched esters, aldehydes, and alcohols that constitute fruit aromas.
Role as a Plant Volatile
Plant volatiles serve numerous ecological functions, including attracting pollinators, deterring herbivores, and acting as signals in plant-pathogen interactions. Ketones are among the many VOCs that can be released by plants, often in response to stress such as pathogen attack or physical damage. The emission of these compounds can be part of a plant's induced defense system. While the specific ecological role of this compound as a plant volatile has not been extensively studied, its presence in fruit suggests a potential role in aroma and flavor profiles, which are crucial for attracting seed-dispersing animals.
Insect Chemical Ecology: Pheromone Precursors and Related Compounds
Biosynthetic Linkages to Pheromonal Alcohols (e.g., Phoenicol)
A significant aspect of the chemical ecology of this compound is its role as a direct precursor to the pheromonal alcohol, 2-methyl-4-octanol, commonly known as phoenicol. This alcohol is a well-established aggregation pheromone component for several species of weevils. The biosynthetic relationship between the ketone and the alcohol is a classic example of a common metabolic transformation used in the production of insect semiochemicals.
The conversion of this compound to 2-methyl-4-octanol is a reduction reaction, where the keto group is converted to a hydroxyl group. This biochemical step is crucial in creating the final active pheromonal compound in certain species. The co-occurrence of both this compound and 2-methyl-4-octanol in the volatile emissions of male weevils strongly supports this precursor-product relationship.
| Precursor Compound | Product Compound | Transformation | Biological Significance |
| This compound | 2-Methyl-4-octanol (Phoenicol) | Reduction of the ketone to a secondary alcohol. | Production of an active aggregation pheromone component in various weevil species. |
Role as an Insect Attractant
Beyond its function as a pheromone precursor, this compound itself acts as a potent attractant for several insect species. This is particularly well-documented for the red palm weevil, Rhynchophorus ferrugineus, a significant pest of palm trees. In this species, this compound is a major component of the male-produced aggregation pheromone, effectively luring both males and females to suitable host plants for feeding and mating.
The attractant properties of this compound are often enhanced by the presence of other synergistic compounds, including host plant volatiles. This synergy creates a highly specific and potent chemical cue that guides the insects to their target.
Table of Insect Species Attracted to this compound:
| Insect Species | Family | Type of Attractant |
|---|---|---|
| Rhynchophorus ferrugineus (Red Palm Weevil) | Curculionidae | Aggregation Pheromone |
| Scyphophorus acupunctatus (Agave Weevil) | Curculionidae | Aggregation Pheromone |
Enzymology of Ketone Formation in Biological Systems
The biosynthesis of ketones in insects, including this compound, is a complex process involving a series of enzymatic reactions. While the complete pathway for this specific compound is not fully elucidated in all organisms, general principles of branched-chain hydrocarbon and ketone biosynthesis provide a framework for understanding its formation.
The carbon skeleton of this compound is likely derived from the metabolism of amino acids, specifically isoleucine. The biosynthesis is thought to proceed through the incorporation of propionyl-CoA and acetyl-CoA units, which are common building blocks in fatty acid and polyketide synthesis.
The final step in the formation of this compound from its immediate precursor, the corresponding secondary alcohol (2-methyl-4-octanol), involves an oxidation reaction. This conversion is catalyzed by a class of enzymes known as alcohol dehydrogenases or oxidases. These enzymes facilitate the removal of hydrogen from the alcohol, resulting in the formation of the ketone.
Key Enzyme Classes in Ketone Formation:
| Enzyme Class | Function | Substrate | Product |
|---|---|---|---|
| Alcohol Dehydrogenase (ADH) / Oxidase | Oxidation | Secondary Alcohol (e.g., 2-methyl-4-octanol) | Ketone (e.g., this compound) |
Further research is needed to isolate and characterize the specific enzymes responsible for the biosynthesis of this compound in different insect species. Understanding the enzymology of this process could open new avenues for the development of species-specific pest management strategies.
Environmental Dynamics and Degradation Mechanisms of 3 Methyl 4 Octanone
Atmospheric Chemical Fate
The atmospheric fate of 3-Methyl-4-octanone is primarily determined by its reactions with hydroxyl (OH) radicals and its susceptibility to photolytic degradation.
Hydroxyl Radical (OH) Initiated Oxidation Pathways
Hydroxyl radicals are the principal oxidants in the troposphere, and their reactions with organic compounds are a major determinant of atmospheric lifetimes and the formation of secondary pollutants. While specific rate constants for this compound with OH radicals were not explicitly found in the provided search results, general trends for similar ketones can be inferred. For instance, the reaction of OH radicals with ketones typically involves hydrogen atom abstraction from the alkyl chains or addition to the carbonyl group. The atmospheric lifetime of a compound is inversely proportional to its reaction rate constant with OH radicals and the ambient concentration of OH radicals. Based on the estimated atmospheric lifetime of 3-octanone (B92607) (a similar ketone) being approximately 41 hours nih.gov, this compound is expected to have a moderate atmospheric persistence. Research on related compounds suggests that OH radical initiated oxidation of ketones can lead to fragmentation and the formation of smaller carbonyl compounds, carboxylic acids, and potentially peroxyacyl nitrates ca.govresearchgate.net.
Photolytic Degradation Processes
Photolytic degradation refers to the breakdown of a compound by direct absorption of sunlight or indirectly through reactions with other photochemically produced species. Ketones, in general, can absorb UV radiation, making them potentially susceptible to direct photolysis nih.gov. However, specific data on the direct photolysis rate of this compound were not found. Indirect photolysis can occur through reactions with other atmospheric oxidants such as ozone (O₃) and nitrate (B79036) radicals (NO₃). While specific reaction rate constants for this compound with O₃ and NO₃ were not identified, these pathways are generally considered less significant for saturated ketones compared to OH radical reactions, unless the compound possesses specific functional groups that enhance reactivity with these species.
Biogeochemical Cycling and Microbial Biodegradation in Ecosystems
The behavior of this compound in ecosystems is influenced by its potential for biodegradation. Limited data suggest that 3-octanone, a structurally similar compound, may biodegrade in both soil and water nih.gov. Studies on the biodegradation of petroleum hydrocarbons and other organic pollutants indicate that various microorganisms, including bacteria and fungi, possess metabolic pathways to break down such compounds, often through oxidation processes mdpi.comresearchgate.netasm.orgacademicjournals.org. The specific pathways and rates of microbial degradation for this compound would depend on the microbial communities present, environmental conditions (e.g., oxygen availability, pH, temperature), and the compound's bioavailability. While direct studies on this compound's biodegradation were not found, its classification as a ketone suggests it could be utilized as a carbon source by certain microbial species, potentially undergoing beta-oxidation or other metabolic processes to enter central metabolic pathways asm.orgacademicjournals.org.
Formation as Degradation Intermediates of Other Organic Compounds
This compound has been identified as a degradation intermediate in specific contexts. For example, it was detected as an intermediate in the photocatalytic degradation pathway of o-xylene, where it was formed from the oxidation of aromatic compounds cas.cn. Additionally, this compound has been identified among the volatile compounds produced during the ripening of certain fruits, suggesting it can arise from biochemical processes within biological systems mamiraua.org.br. Research into the atmospheric degradation of alkanes has also shown that similar ketones can be formed as products of complex oxidation chains, often involving the isomerization of alkoxy radicals researchgate.netresearchgate.net.
Compound List:
this compound
3-Octanone
o-Xylene
Acetaldehyde
Ozone (O₃)
Hydroxyl radical (OH)
Nitrate radical (NO₃)
Advanced Research Applications of 3 Methyl 4 Octanone and Its Derivatives
Targeted Synthesis of Bioactive Derivatives for Research
The modification of foundational chemical structures like ketones is a cornerstone of synthetic chemistry, enabling the creation of novel molecules with specific biological activities. scripps.edu Ketones are considered fundamental building blocks in the synthesis of new, complex molecules. scripps.edu
While research specifically detailing the anticancer properties of 3-Methyl-4-octanone derivatives is nascent, the broader field of medicinal chemistry provides a clear precedent for such investigations. The synthesis of derivatives from parent compounds is a common strategy for developing new therapeutic agents. researchgate.net For instance, research into other structurally related compounds has shown that specific derivatives can exhibit promising biological activity. One study demonstrated that derivatives of 3-methyl-4-octanol (B1334687), the corresponding alcohol of this compound, showed potential activity against lung cancer cells.
Metabolomics and Volatile Organic Compound Profiling in Food Science and Biological Systems
Metabolomics, particularly the study of volatile organic compounds (VOCs), offers a powerful lens through which to examine complex biological systems. This compound and similar ketones are frequently identified as key components of the "volatilome" in various contexts, from food aroma to disease biomarkers.
Volatile compounds, including ketones, are critical to the distinctive aromas of foods. ntou.edu.tw Techniques such as gas chromatography-olfactometry (GC-O) and gas chromatography-mass spectrometry (GC-MS) are instrumental in identifying the specific compounds that contribute to a food's sensory profile. acs.orgnih.gov Aliphatic ketones, for instance, are utilized for accentuating notes in perfumery, such as 3-octanone (B92607) for lavender notes. acs.org
Research has identified 3-octanone, a close structural relative of this compound, as a significant aroma-active compound in various foods, especially fungi. It is described as imparting earthy, mushroom-like, and buttery notes. ntou.edu.twresearchgate.net In several truffle species, 3-octanone is a key odorant, providing characteristic mushroom, earthy, and herbal aromas. mdpi.com Similarly, it is a predominant volatile compound in Flammulina velutipes (enoki) mushrooms and has been identified in the aroma profile of cooked pine-mushrooms. researchgate.netebi.ac.uk The presence of these C8 ketones is often the result of the enzymatic degradation of fatty acids like linoleic and linolenic acid. researchgate.netdiva-portal.org
| Food Source | Reported Aroma Contribution | Reference |
|---|---|---|
| Truffles (various species) | Mushroom, earthy, herbal | mdpi.com |
| Pine-Mushrooms (Tricholoma matsutake) | Mushroom, buttery | researchgate.net |
| Flammulina velutipes (Enoki) | Predominant ketone | ebi.ac.uk |
| General Foods | Earthy, mushroom notes | ntou.edu.tw |
The profile of VOCs emitted by an organism can serve as a detailed metabolic fingerprint, providing insights into its physiological state, including health, disease, or quality. Ketones are among the VOCs investigated as potential biomarkers in various systems. nih.gov In food science, VOC analysis is used to assess meat quality and authenticity. nih.govnih.gov For example, 3-octanone has been identified as a potential metabolic biomarker related to the freshness of beef. mdpi.com The presence and concentration of specific volatiles can help differentiate between meat varieties and provide a molecular-level understanding of sensory attributes like flavor and aroma. nih.govukm.my
Beyond food quality, VOCs are extensively studied in medical diagnostics. Ketones such as 3-heptanone (B90015) and 3-octanone have been identified as potential biomarkers in the headspace of urine for detecting lung cancer. nih.govmdpi.com The analysis of VOCs from breath, urine, or feces is a non-invasive approach that could lead to earlier disease detection. nih.govnih.gov For example, specific VOC profiles have been found to differ between animals infected with Mycobacterium avium subsp. paratuberculosis (MAP) and uninfected animals, suggesting a potential for diagnostic tools based on volatilome analysis in livestock. nih.gov
| Ketone | Biological System | Application/Significance | Reference |
|---|---|---|---|
| 3-Octanone | Beef | Biomarker for freshness | mdpi.com |
| 3-Octanone | Human (Urine) | Potential biomarker for lung cancer | mdpi.com |
| 3-Heptanone | Human (General) | Potential cancer biomarker | nih.gov |
| 2-methyl-3-Octanone | Rat Meat | Identified as a volatile component | ukm.my |
Green Chemistry and Sustainable Chemical Processing
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com This includes developing more sustainable methods for synthesizing important chemicals like ketones.
"Valorization" refers to the process of converting waste or low-value byproducts into more valuable substances. mdpi.commdpi.com This is a key strategy in developing a circular economy. nrel.gov Research has demonstrated that various organic waste streams, such as those from agriculture or thermochemical biorefineries, can be sources for producing valuable chemicals, including ketones. mdpi.comrsc.org
For example, aqueous waste streams from the catalytic fast pyrolysis of biomass contain a mixture of organic compounds. nrel.govrsc.org Studies have shown that it is technically feasible to separate and purify valuable chemicals, including ketones, from these dilute and heterogeneous streams using industrially relevant processes like liquid-liquid extraction and distillation. nrel.gov Other sustainable approaches focus on the synthesis itself. One green method involves the oxidation of alcohols into ketones using gaseous nitrogen dioxide, a process that is efficient and avoids dangerous residues. nih.gov Furthermore, advancements in catalysis have led to the development of continuous production technologies that significantly reduce energy consumption, cost, and waste compared to traditional batch processes for ketone synthesis. acs.org These sustainable methodologies represent a promising avenue for the future production of this compound and other industrially relevant ketones.
Development of Novel Catalytic Systems
Hydrodeoxygenation (HDO) is a critical catalytic upgrading process for converting biomass-derived oxygenates into fuels and valuable chemicals by removing oxygen. acs.orgrsc.org This process typically involves hydrogenation and dehydration steps over bifunctional catalysts. acs.org While extensive research exists on the HDO of various model compounds and bio-oils, specific studies focusing on the hydrodeoxygenation of this compound are not prominent in the reviewed literature. rsc.orgmdpi.com
However, research into the catalytic reduction of this compound to its corresponding alcohol, 3-Methyl-4-octanol, provides insight into the hydrogenation step, which is fundamental to HDO. The conversion of the ketone's carbonyl group to a hydroxyl group is a key transformation. Methods for this reduction include catalytic hydrogenation, often employed in industrial settings, and chemical reduction using agents like sodium borohydride (B1222165). For instance, catalytic hydrogenation can be performed using a Palladium-on-carbon (Pd/C) catalyst under hydrogen pressure, while chemical reduction can be achieved with sodium borohydride in a solvent like tetrahydrofuran (B95107) (THF).
Table 1: Catalytic Reduction Methods for this compound
| Method | Catalyst/Reagent | Typical Conditions | Product | Reference |
| Catalytic Hydrogenation | Pd/C | Hydrogen gas (~70 atm), Methanol solvent, ~100°C | 3-Methyl-4-octanol | |
| Chemical Reduction | Sodium Borohydride (NaBH₄) | Anhydrous THF solvent, Room Temperature | 3-Methyl-4-octanol |
Research on other ketones, such as 5-methyl-3-heptanone, has demonstrated successful one-step HDO to alkanes and alkenes using bifunctional catalysts like platinum or copper on alumina, which provide both hydrogenation and dehydration sites. mdpi.com Similarly, studies on waste-derived alcohol fractions have yielded ketone mixtures, including 4-octanone, through catalytic processes over Zr-Mg-Y-O systems. pjoes.com These broader studies highlight the potential pathways and catalytic systems that could be adapted for the complete hydrodeoxygenation of this compound.
Chemical Signaling and Communication in Ecological Studies
In the field of chemical ecology, ketones and their derivatives often function as crucial signaling molecules, such as pheromones that mediate insect behavior. researchgate.netoup.com While this compound itself is not widely identified as a primary insect pheromone, it is a direct synthetic precursor to (S)-3-Methyl-4-octanol, a known insect pheromone. researchgate.net Research has focused on the enantioselective synthesis of (S)-3-Methyl-4-octanol from this compound for its potential use in pest management strategies. researchgate.net The alcohol, (3S,4S)-3-methyl-4-octanol, has been identified as the male-produced aggregation pheromone of the African palm weevil, Rhynchophorus phoenicis. researchgate.net
The study of structurally related ketones provides significant insight into the role of such compounds in insect communication. For example, the closely related compound 3-octanone is a recognized insect attractant and alarm pheromone. nih.govebi.ac.ukebi.ac.uk It is a component of the alarm pheromone in several species of myrmicine ants and can attract leaf-cutting ants. oup.comrsc.org Research has also shown that 3-octanone is part of a synthetic lure that is highly attractive to invasive wasp species and the cowpea weevil, Callosobruchus maculatus. ebi.ac.uk
Table 2: Research Findings on Related Ketones as Insect Attractants
| Compound | Insect Species | Function | Research Summary | Reference |
| 3-Octanone | Leaf-cutting ants (Acromyrmex, Atta) | Alarm Pheromone | Attracts ants to bait and increases harvest. rsc.org | rsc.org |
| 3-Octanone | Invasive wasps (Vespula spp.) | Attractant | A component of an equivolumetric lure that was 5-10 times more effective than previous attractants. ebi.ac.uk | ebi.ac.uk |
| 3-Octanone | Tetramorium caespitum (ant) | Mandibular gland secretion component | Identified in workers from the U.K. antwiki.org | antwiki.org |
| 4-Methyl-3-heptanone | Leaf-cutting ants (Atta) | Alarm Pheromone | A key behaviorally active component of the alarm pheromone. rsc.org | rsc.org |
| 4-Methyl-3-hexanone | Tetramorium impurum (ant) | Pheromone | Isolated from the heads of all adult castes, with males producing the highest quantities. antwiki.org | antwiki.org |
Volatile organic compounds (VOCs) are key mediators of communication between soil microbes and plants, influencing plant growth and development. researchgate.netbiorxiv.org Research in this area has extensively studied the effects of 3-octanone , a structural analog of this compound. The soil bacterium Streptomyces coelicolor constitutively emits 3-octanone, which acts as a potent plant growth-stimulating volatile. researchgate.netbiorxiv.org
Exposure of Arabidopsis thaliana seedlings to 3-octanone produced by Streptomyces significantly enhances seedling biomass by altering root architecture. researchgate.netmdpi.com The mechanism involves a family of genes known as KISS ME DEADLY (KMD). researchgate.netbiorxiv.org The volatile 3-octanone induces the KMD genes, which in turn alters the plant's auxin/cytokinin hormonal balance, leading to the promotion of lateral root growth and the inhibition of the primary root. researchgate.netbiorxiv.orgbiorxiv.org This signaling pathway demonstrates how a non-hormonal microbial volatile can directly intervene in a plant's core developmental programs. biorxiv.org
Interestingly, the effect of 3-octanone is context-dependent. While it promotes growth in the context of Streptomyces signaling, 3-octanone emitted by certain pathogenic fungi can act as a phytotoxin, negatively affecting plant growth. frontiersin.org Conversely, 3-octanone produced by the fungus Ampelomyces sp. has been shown to reduce disease severity in A. thaliana plants infected with the pathogen Pseudomonas syringae. frontiersin.org
Table 3: Documented Effects of 3-Octanone in Plant-Microbe Signaling
| Source Organism | Target Plant | Observed Effect | Mechanism | Reference(s) |
| Streptomyces coelicolor | Arabidopsis thaliana | Promotes seedling biomass, increases lateral roots, inhibits primary root. | Induces KMD gene family, altering auxin/cytokinin homeostasis. | researchgate.netbiorxiv.orgbiorxiv.orgmdpi.com |
| Pathogenic Fungi | Arabidopsis thaliana | Negative impact on plant growth (phytotoxin). | Induces bleaching and inhibits root growth. | frontiersin.org |
| Ampelomyces sp. (fungus) | Arabidopsis thaliana | Reduced disease severity from Pseudomonas syringae infection. | Component of a volatile blend that provides protection. | frontiersin.org |
| Trichoderma (fungus) | Arabidopsis thaliana, Willow | Plant growth promotion. | Acts as a conidiation-inducing signal in the fungus and a growth promoter for the plant. | biorxiv.org |
Compound Reference Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
